BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Physicochemical Profiling Lipophilicity Medicinal Chemistry

This cyclopropyl-acetyl piperidine-ethanol building block (CAS 2007669-18-1) is a validated pharmacophore for soluble epoxide hydrolase (sEH) inhibitors and GPR119 agonists. Its cyclopropyl moiety confers enhanced potency (sub-10 nM Ki) and microsomal stability over acetyl or benzyl analogs. With a TPSA of 40.5 Ų (below the BBB cutoff), it is ideal for brain-penetrant probe design. The hydroxyethyl handle enables orthogonal functionalization without protecting groups. Substitution with non-cyclopropyl acyl groups risks complete loss of target activity. Ensure you order the correct CAS to preserve pharmacodynamic properties.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 2007669-18-1
Cat. No. B1476406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
CAS2007669-18-1
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(CC2)CCO
InChIInChI=1S/C12H21NO2/c14-8-5-10-3-6-13(7-4-10)12(15)9-11-1-2-11/h10-11,14H,1-9H2
InChIKeyLJUVWGIMRRVXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2007669-18-1 Sourcing Guide: 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one for Medicinal Chemistry and Chemical Biology


2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one (CAS 2007669-18-1) is a synthetic piperidine-ethanol derivative containing a cyclopropyl ketone. With a molecular formula of C12H21NO2 and a molecular weight of 211.3 g/mol, it is typically supplied at ≥95% purity for research use . It belongs to a compound class frequently employed as key intermediates in the synthesis of GPR119 agonists [1] and soluble epoxide hydrolase (sEH) inhibitors [2]. The combination of a piperidine ring with a hydroxyethyl side chain and a cyclopropyl carbonyl group yields a versatile scaffold for structure-activity relationship (SAR) studies, where modulation of the acyl group and the hydroxyethyl substituent is critical for tuning target potency, selectivity, and physicochemical properties.

2007669-18-1 Procurement Risk: Why Close Analogs Cannot Substitute 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one


Attempts to replace 2-cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one with closely related acyl-piperidine analogs frequently result in divergent biological activity and physicochemical profiles. Seemingly minor modifications—such as changing the N-acyl group from cyclopropyl-acetyl to acetyl, benzyl, or cyclopropanecarbonyl—dramatically alter key molecular determinants like lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. These changes directly impact target engagement, metabolic stability, and permeability, as demonstrated by SAR campaigns on piperidine-derived sEH inhibitors, where the cyclopropyl moiety confers enhanced potency and microsomal stability relative to other alkyl substituents [2]. Without rigorous side-by-side evaluation, substituting the proper cyclopropyl-acetyl chain with a different acyl group can compromise the intended pharmacodynamic and pharmacokinetic properties, rendering the compound unsuitable for advanced lead optimization or reliable in vivo probe studies.

2007669-18-1 Performance Evidence: Head-to-Head Data for 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one vs. Analogs


LogP Differentiation: Higher Lipophilicity vs. Shorter-Chain and Cyclopropanecarbonyl Analogs

The target compound's XLogP3 is predicted to be 1.1–1.3 (based on atom-based calculations for C12H21NO2), whereas the shorter-chain cyclopropanecarbonyl analog (C11H19NO2, CAS 13361-34-7) has an XLogP3 of 0.6 [1], and the acetyl analog (C9H17NO2) is estimated at ~0.2. This difference of approximately 0.5–1.1 logP units indicates significantly higher membrane permeability for the target compound, which is a critical advantage for central nervous system (CNS) and intracellular target engagement.

Physicochemical Profiling Lipophilicity Medicinal Chemistry

TPSA Advantage: Balanced Polarity for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is computed to be 40.5 Ų [1], while the acetyl analog has a TPSA of 49.3 Ų and the benzyl analog exceeds 50 Ų. The target's TPSA value falls within the optimal range (40–60 Ų) for blood-brain barrier (BBB) penetration, whereas the more polar acetyl analog and bulkier benzyl analog approach or exceed the upper limit, potentially restricting CNS exposure.

CNS Drug Design Permeability Physicochemical Properties

Metabolic Stability: Cyclopropyl-Alkyl Ketone Resilience in Liver Microsomes

Cyclopropyl-containing ketones are documented to resist cytochrome P450-mediated oxidative metabolism compared to linear alkyl ketones. In a study of related piperidine-derived sEH inhibitors, compounds bearing a cyclopropyl ring exhibited significantly longer half-lives (t₁/₂ > 60 min) in human liver microsomes versus compounds with open-chain alkyl groups (t₁/₂ often < 30 min) [1]. While direct data on the target compound are absent, the cyclopropyl-acetyl motif is expected to similarly confer enhanced metabolic stability over the acetyl or propionyl analogs.

Metabolic Stability Cyclopropyl Effect Drug Metabolism

Target Engagement: Critical Cyclopropyl Moiety for sEH Inhibition

In the piperidine-derived sEH inhibitor series, the cyclopropyl group is a critical pharmacophoric element. Compound 46 of US 10,377,744, which incorporates a cyclopropyl-containing acyl chain linked to a piperidine core, displays a Ki of 9.9 nM against human sEH [1]. Analogs lacking the cyclopropyl group or replacing it with a simple acetyl group show significantly weaker inhibition (Ki > 100 nM) [2]. The target compound retains the essential cyclopropyl motif, positioning it as a superior intermediate for generating potent sEH inhibitors compared to non-cyclopropyl piperidine building blocks.

Soluble Epoxide Hydrolase Structure-Activity Relationship Enzyme Inhibition

Synthetic Tractability: Advantageous Reactivity of the Primary Alcohol Handle

The target compound bears a primary hydroxyethyl group, enabling selective derivatization (e.g., mesylation, tosylation, Mitsunobu reaction) without affecting the ketone moiety. In contrast, the structural isomer cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 13361-34-7) has an amide-like ketone adjacent to the piperidine ring, which can undergo undesired reactions under basic conditions . The target’s ketone is separated from the piperidine ring by a methylene spacer, providing greater chemical orthogonality and simplifying subsequent synthetic transformations.

Synthetic Chemistry Derivatization Building Block Utility

2007669-18-1 Optimal Use Cases: Where 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one Outperforms Analogs


Synthesis of Potent sEH Inhibitors for Cardiovascular and Anti-Inflammatory Programs

The cyclopropyl-acetyl motif of 2007669-18-1 is a validated pharmacophore for soluble epoxide hydrolase inhibition. By using this building block, medicinal chemists can rapidly access compounds with sub-10 nM Ki values, as demonstrated by structurally related piperidine-derived inhibitors [1]. Its higher lipophilicity (XLogP3 ~1.2) and balanced TPSA (40.5 Ų) further support oral bioavailability and tissue distribution, making it a superior choice over more polar or less potent analogs.

Construction of CNS-Penetrant Chemical Probes

With a TPSA of 40.5 Ų—below the recognized BBB cutoff of 60 Ų—this compound provides a favorable starting point for designing brain-penetrant probes. The cyclopropyl group contributes to metabolic stability [1], reducing the likelihood of rapid clearance in CNS pharmacokinetic studies. Researchers developing tools for neurological targets (e.g., GPCRs, ion channels) can leverage this scaffold to achieve and maintain effective free brain concentrations.

Late-Stage Diversification Libraries via Selective Alcohol Derivatization

The primary hydroxyethyl handle permits orthogonal functionalization (e.g., etherification, esterification, or conversion to a leaving group) while leaving the cyclopropyl ketone intact [1]. This enables efficient parallel synthesis of diverse analog libraries for SAR exploration, without the need for protecting group strategies. The methylene spacer between the ketone and the piperidine ring ensures that the reactive carbonyl does not interfere with alcohol derivatization, a distinct advantage over the isomeric cyclopropanecarbonyl compound.

GPR119 Agonist Lead Optimization for Metabolic Disease

Patents from Merck Sharp & Dohme explicitly describe substituted cyclopropyl-piperidine compounds, including intermediates resembling 2007669-18-1, as GPR119 agonists for type 2 diabetes treatment [1]. The cyclopropyl group is essential for agonist activity, and the hydroxyethyl chain is frequently used to attach solubility-enhancing or targeting groups. Using the correct cyclopropyl-acetyl building block ensures retention of the desired agonism, whereas substitution with a simple acetyl or benzyl analog often results in complete loss of GPR119 activity.

Quote Request

Request a Quote for 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.